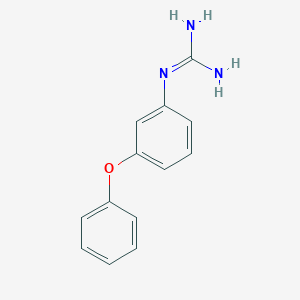

1-(3-Phenoxyphenyl)guanidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(3-Phenoxyphenyl)guanidine, also known as CPPG, is a guanidine derivative. It has a molecular weight of 227.27 . It has attracted attention as an NMDA receptor antagonist in various scientific fields.

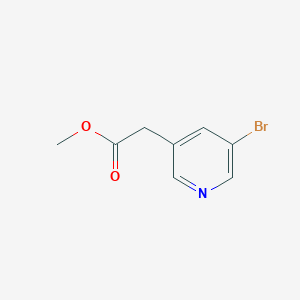

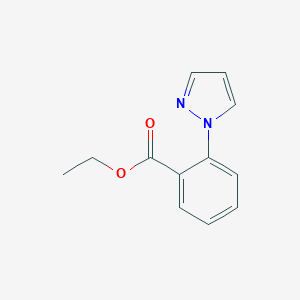

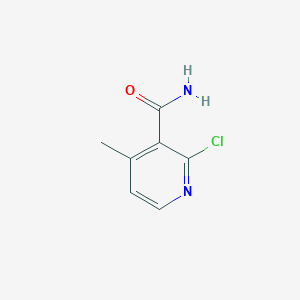

Molecular Structure Analysis

The molecular formula of 1-(3-Phenoxyphenyl)guanidine is C13H13N3O . The structure of guanidine derivatives can be analyzed using gas-phase equilibrium bond lengths .Chemical Reactions Analysis

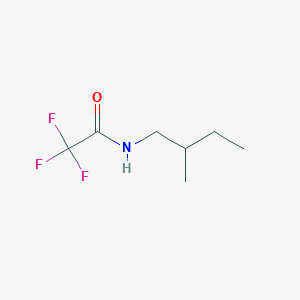

Guanidine derivatives, including 1-(3-Phenoxyphenyl)guanidine, have been studied for their reactivity. For instance, guanidines can act as efficient chiral Brønsted base catalysts in enantioselective reactions .Physical And Chemical Properties Analysis

1-(3-Phenoxyphenyl)guanidine has a molecular weight of 227.27 . The guanidine group is typically a highly basic group .Scientific Research Applications

Organocatalysis and Guanidine-Based Catalysts

Guanidines are versatile functional groups, and their planarity and high basicity make them excellent candidates for organocatalysis. Researchers have explored the use of guanidine derivatives as catalysts in various reactions, including asymmetric transformations. The synthesis of bicyclic guanidine-containing compounds has received considerable attention due to their unique properties as superbases and their application in organocatalysis .

One-Pot Synthesis Strategies

Recent advances include one-pot approaches for synthesizing diverse guanidines. For example, sequential reactions involving N-chlorophthalimide, isocyanides, and amines provide efficient access to N,N′-disubstituted guanidines .

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-(3-phenoxyphenyl)guanidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O/c14-13(15)16-10-5-4-8-12(9-10)17-11-6-2-1-3-7-11/h1-9H,(H4,14,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWWKTHBYXSAYQE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC(=C2)N=C(N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70388367 |

Source

|

| Record name | 1-(3-Phenoxyphenyl)guanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70388367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Phenoxyphenyl)guanidine | |

CAS RN |

107771-82-4 |

Source

|

| Record name | 1-(3-Phenoxyphenyl)guanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70388367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,8-Dibenzyl-2,8-diazaspiro[5.5]undecane-1,7-dione](/img/structure/B173505.png)

![2-Aminobenzo[b]thiophene-3-carbonitrile](/img/structure/B173546.png)

![Diethyl spiro[3.3]heptane-2,6-dicarboxylate](/img/structure/B173547.png)